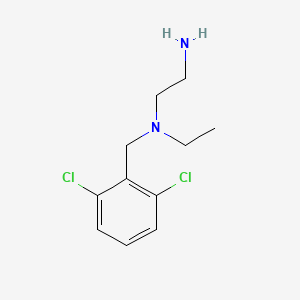

N*1*-(2,6-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13477568

Molecular Formula: C11H16Cl2N2

Molecular Weight: 247.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16Cl2N2 |

|---|---|

| Molecular Weight | 247.16 g/mol |

| IUPAC Name | N'-[(2,6-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine |

| Standard InChI | InChI=1S/C11H16Cl2N2/c1-2-15(7-6-14)8-9-10(12)4-3-5-11(9)13/h3-5H,2,6-8,14H2,1H3 |

| Standard InChI Key | WSCPOKSTHDFWEB-UHFFFAOYSA-N |

| SMILES | CCN(CCN)CC1=C(C=CC=C1Cl)Cl |

| Canonical SMILES | CCN(CCN)CC1=C(C=CC=C1Cl)Cl |

Introduction

N1-(2,6-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl moiety attached to an ethyl-ethane-1,2-diamine backbone. This compound is part of a broader class of amines, known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. The presence of dichloro substituents enhances its reactivity and potential biological activity.

Chemical Name:

N1-(2,6-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine

CAS Number:

1353961-01-9

Molecular Formula:

C11H16Cl2N2

Molecular Weight:

247.16 g/mol

Structural Features:

-

Dichlorobenzyl Group: Enhances reactivity and biological activity.

-

Ethyl-Ethane-1,2-diamine Backbone: Provides a versatile framework for chemical modifications.

Synthesis and Preparation

The synthesis of N1-(2,6-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine typically involves the reaction of 2,6-dichlorobenzyl chloride with ethyl-ethane-1,2-diamine under appropriate conditions. The reaction conditions, such as solvent choice and temperature, can significantly affect the yield and purity of the product.

Applications:

-

Pharmaceuticals: Potential use in drug development due to its ability to interact with biological macromolecules.

-

Materials Science: Utilized as a building block for the synthesis of complex materials.

-

Organic Synthesis: Acts as a versatile intermediate in the synthesis of other organic compounds.

Biological Activity:

-

Enzyme Inhibition: The compound may act as a chelating agent, binding to metal ions and potentially inhibiting enzymatic activities.

-

Therapeutic Potential: Its interactions with biological systems suggest potential therapeutic applications, particularly in modulating biochemical pathways.

Research Findings

Molecular docking studies and biochemical assays are crucial for understanding the compound's biological activity. These studies help elucidate how N1-(2,6-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine interacts with enzymes and other biological targets, providing insights into its potential as a therapeutic agent.

Comparison with Similar Compounds

| Compound Name | Structural Features | Similarity |

|---|---|---|

| N1-(2,6-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine | Dichlorobenzyl and ethyl-ethane-1,2-diamine | - |

| N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine | Dichlorobenzyl and ethyl-ethane-1,2-diamine | High |

| N1-(2,6-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine | Dichlorobenzyl and methyl-ethane-1,2-diamine | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume